6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate is a synthetic organic compound classified within the coumarin family. Coumarins are naturally occurring lactones first isolated from Tonka beans in 1820 and are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. This specific compound exhibits potential pharmacological applications due to its unique molecular structure and reactivity.
The synthesis of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate typically involves several key steps:
The molecular structure of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate can be represented by its IUPAC name and structural formula. The compound features a chromenone backbone with a chloro substituent at position six and a propyl group at position four, along with a furoate ester at position seven.
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate can participate in various chemical reactions:
The mechanism of action for 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate involves multiple pathways:
The physical properties of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate include:
The chemical properties include:
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate has several scientific applications:
This comprehensive analysis highlights the significance of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate within both synthetic organic chemistry and its potential therapeutic applications.
The chromen-2-one nucleus (also known as coumarin) is a privileged scaffold in medicinal chemistry, characterized by a benzopyran-2-one structure featuring a fused benzene ring with a pyrone lactone. This core imparts distinct electronic and steric properties that facilitate diverse biological interactions. The lactone carbonyl acts as a hydrogen-bond acceptor, while the aromatic system enables π-stacking interactions with biological targets. The planarity of the bicyclic system allows for deep penetration into enzyme active sites, as demonstrated in crystallographic studies of coumarin derivatives bound to monoamine oxidase (MAO) and acetylcholinesterase (AChE) [2] [9].
The compound 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate exemplifies strategic functionalization of this core. Position 7 is esterified with 2-furoic acid, while positions 4 and 6 bear propyl and chloro substituents, respectively. This arrangement optimizes electronic delocalization across the conjugated system, enhancing target affinity. The 2-oxo group at position 2 creates an electrophilic center crucial for covalent interactions with nucleophilic serine residues in hydrolases, while the fused ring system provides rigidity for selective binding [1] [8].
Table 1: Key Structural Features of the Chromen-2-one Core and Their Functional Roles
Position | Substituent in Exemplar Compound | Electronic Contribution | Biological Role |
---|---|---|---|
2 | Oxo (=O) | Electrophilic carbonyl | Hydrogen-bond acceptor; covalent binding |
4 | Propyl (C₃H₇) | Electron-donating | Hydrophobic cavity filling |
6 | Chloro (Cl) | Electron-withdrawing | Steric blockade; electronic modulation |
7 | 2-Furoate ester | Conjugated system extension | π-stacking; binding site elongation |
Substituents on the chromen-2-one scaffold dictate pharmacological properties through steric, electronic, and hydrophobic effects:
Chloro at C-6: The chloro group’s strong electron-withdrawing character reduces electron density at C-7, enhancing the electrophilicity of the ester carbonyl. This promotes hydrogen bonding with target enzymes like AChE. Its ortho position to the furoate ester creates steric hindrance that enforces near-perpendicular orientation between coumarin and furoate rings, optimizing binding in deep hydrophobic pockets. Chloro substituents also increase membrane permeability by elevating lipophilicity (ClogP +0.7) [5] [8].
Propyl at C-4: The linear propyl chain provides optimal hydrophobic bulk without excessive steric demand. It occupies enzyme subpockets lined with nonpolar residues (e.g., Phe168 in MAO-B), as confirmed by CoMFA models. Compared to methyl or ethyl groups, propyl enhances van der Waals interactions while maintaining metabolic stability—branched chains reduce activity due to subpocket size constraints [5] [9].
2-Furoate at C-7: The 2-furoate (furan-2-carboxylate) ester introduces a heteroaromatic plane that extends π-conjugation. The furan oxygen acts as a hydrogen-bond acceptor, while its aromaticity enables stacking with Tyr341 in AChE. This group significantly enhances target affinity over benzoate esters due to furan’s lower LUMO energy, facilitating charge-transfer interactions. Hybridization with coumarin amplifies anticancer effects by enabling dual-target inhibition [8].
Table 2: Electronic and Steric Parameters of Key Substituents
Substituent | Hansch π (Lipophilicity) | Hammett σ (Electron Effect) | Taft Es (Steric) | Optimal Target |
---|---|---|---|---|
6-Chloro | +0.71 | +0.23 | -0.97 | MAO-B, AChE |
4-Propyl | +1.55 | -0.36 (inductive) | -1.63 | MAO-B |
7-(2-Furoate) | +0.91 (furan) | +0.26 (carbonyl) | -2.07 | Topoisomerase II |
Coumarin derivatives have evolved from natural products to rationally designed hybrids:
Early Derivatives (Pre-2000): Natural coumarins like warfarin (anticoagulant) and novobiocin (antibiotic) established the scaffold’s therapeutic relevance. Simple substitutions at C-7 (e.g., 7-hydroxycoumarin) revealed MAO inhibitory effects, with benzyloxy derivatives showing IC₅₀ values of ~100 nM for MAO-B. QSAR models from the Carotti group (University of Bari) demonstrated parabolic correlation between C-7 substituent lipophilicity (π) and MAO-B inhibition, peaking at π ≈ 2.5 [2] [6].
Hybridization Era (2000–2020): Integration with azoles, artemisinins, and tropanes yielded multi-target agents. Notable examples include coumarin–triazole hybrids with submicromolar IC₅₀ against HepG2 cells. The 7-benzyloxy coumarin–edrophonium hybrid (IC₅₀ = 0.3 nM for AChE) validated dual-binding-site pharmacophores. Structural complexity increased with dimeric chromones and epoxy-tetrahydro derivatives [6] .
Modern Furoate Esters (Post-2020): Esterification with heterocycles like 2-furoic acid optimized drug-like properties. The shift from para-substituted benzoates (e.g., 4-methoxybenzoate in EVT-4222314) to bioisosteric furanoates improved metabolic stability and target selectivity. Patent US8697721B2 covers chromen-2-one derivatives with 8-aza-bicyclo[3.2.1]oct-3-yloxy groups for monoamine reuptake inhibition, highlighting the scaffold’s versatility [3] [9].
Table 3: Evolution of Key Coumarin Derivatives with Structural Modifications
Compound Class | Representative Structure | Primary Target | Key Advancement |
---|---|---|---|
Simple Hydroxycoumarins | 7-Hydroxy-4-methylcoumarin | MAO-A/MAO-B | Baseline activity identification |
Benzyloxy Derivatives | 7-(3-Chlorobenzyloxy)-4-methylcoumarin | MAO-B (IC₅₀ = 15 nM) | Isoform selectivity |
Artemisinin Hybrids | Coumarin–artemisinin conjugate | Mitochondria in HepG2 | ROS-mediated apoptosis |
Furoate Esters | 6-Chloro-4-propyl-7-(2-furoate) | AChE/Topoisomerase II | Dual-target inhibition |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7